SPPO13

Catalog No.
S3380834
CAS No.
1234510-13-4
M.F
C49H34O2P2
M. Wt
716.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SPPO13

CAS Number

1234510-13-4

Product Name

SPPO13

IUPAC Name

2',7'-bis(diphenylphosphoryl)-9,9'-spirobi[fluorene]

Molecular Formula

C49H34O2P2

Molecular Weight

716.7 g/mol

InChI

InChI=1S/C49H34O2P2/c50-52(35-17-5-1-6-18-35,36-19-7-2-8-20-36)39-29-31-43-44-32-30-40(53(51,37-21-9-3-10-22-37)38-23-11-4-12-24-38)34-48(44)49(47(43)33-39)45-27-15-13-25-41(45)42-26-14-16-28-46(42)49/h1-34H

InChI Key

QZSXXAOHMOQXAZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC4=C(C=C3)C5=C(C46C7=CC=CC=C7C8=CC=CC=C68)C=C(C=C5)P(=O)(C9=CC=CC=C9)C1=CC=CC=C1

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC4=C(C=C3)C5=C(C46C7=CC=CC=C7C8=CC=CC=C68)C=C(C=C5)P(=O)(C9=CC=CC=C9)C1=CC=CC=C1

Electron Transport Material

SPPO13 possesses excellent electron transport properties due to the presence of electron-withdrawing diphenylphosphoryl groups attached to the fluorene core [2]. This allows for efficient injection and transport of electrons within an OLED device [2]. Studies have demonstrated that SPPO13 can form stable and efficient electron transporting layers when used in OLEDs [2].

  • Development of Novel High-Performance Organic Light-Emitting Diodes Based on Iridium Complexes and Spiro-bifluorene Derivatives

Comparative Studies with Other Electron Transport Materials

SPPO13's performance is often compared with other electron transport materials to assess its effectiveness and identify potential areas for improvement. Research has explored how factors like molecular design and material combinations influence device performance [1, 3]. These studies provide valuable insights into optimizing OLED designs for better efficiency and functionality.

Here are some examples of such comparative studies:

  • Highly Efficient Phosphorescent Organic Light-Emitting Diodes with Triphenylamine-Based Hole Transport Materials
  • Improved Performance of Organic Light-Emitting Diodes by Using Novel Spiro-Bifluorene Derivatives as Electron Transport Layers

SPPO13, scientifically known as 2,7-bis(diphenylphosphoryl)-9,9-dimethylfluorene, is a compound characterized by its high purity and unique structural properties. With a CAS number of 1234510-13-4, SPPO13 is recognized as an n-type solution-processable electron transporting material. Its molecular structure includes two phosphorus-oxygen (P═O) groups, which play a crucial role in its electronic properties and interactions with various materials in electronic applications .

In OLED devices, SPPO13 functions as an electron transport material (ETM). During operation, electrons are injected into the device from the cathode and need to be efficiently transported to the emissive layer where they recombine with holes to generate light. SPPO13's ability to accept electrons and facilitate their movement towards the emissive layer is crucial for efficient OLED operation [].

The exact mechanism of electron transport within SPPO13 is not fully understood but is believed to involve the formation of polarons (charged species) on the molecule's backbone upon electron acceptance [].

, particularly those involving coordination with metal ions and halogen vacancy defects. The phosphorus-oxygen groups allow SPPO13 to effectively interact with Sn2+ ions, enhancing its utility in electronic devices. Additionally, it can undergo cross-coupling reactions to form derivatives that may exhibit varied electronic characteristics .

The synthesis of SPPO13 involves metal-catalyzed cross-coupling reactions, which allow for the formation of the compound from simpler precursors. A common method includes the use of arylphosphine oxides and phosphonates, where controlled conditions facilitate the creation of the desired molecular structure. The process is designed to produce high yields while maintaining purity levels above 99% .

SPPO13 has a variety of applications in the field of organic electronics:

  • Electron Transport Layer: It is used as an electron transporting material in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs), where it enhances device efficiency and stability .
  • Bipolar Co-host: SPPO13 serves as a universal bipolar co-host for blue, green, and red light emissions in phosphorescent organic light-emitting diodes .
  • Passivation Layer: Its ability to form passivation layers makes it suitable for improving the performance of quasi-two-dimensional perovskite materials .

Studies have shown that SPPO13 interacts effectively with various metal ions and can mitigate defects within semiconductor materials. The presence of P═O groups allows it to form stable complexes with Sn2+ ions, which can enhance the stability and efficiency of electronic devices. These interactions are critical for optimizing the performance of organic electronic components .

Several compounds share structural similarities with SPPO13, particularly within the realm of phosphine oxides and related derivatives. Here are some notable comparisons:

Compound NameStructure CharacteristicsUnique Features
TAPC (Triphenylamine-based Compound)Contains triphenylamine moietyKnown for hole transport capabilities
Benzothiadiazole DerivativesFeatures benzothiadiazole coreExhibits strong electron deficiency
Poly(3,4-ethylenedioxythiophene):Polystyrene Sulfonate (PEDOT:PSS)Conductive polymer blendCommonly used as a hole injection layer

SPPO13 stands out due to its dual P═O functionalities that enhance its electron transport properties while maintaining solution processability. This feature differentiates it from other compounds that may focus solely on hole transport or lack similar solubility characteristics .

Rational Design Principles for Phosphine Oxide-Functionalized Materials

The molecular architecture of SPPO13 (2,7-bis(diphenylphosphoryl)-9,9'-spirobifluorene) exemplifies strategic integration of phosphine oxide functionalities into conjugated systems to achieve targeted electronic properties. The spirobifluorene core provides a rigid, three-dimensional framework that reduces intermolecular π-π stacking, enhancing solubility and film-forming capabilities [5]. The symmetrical attachment of two diphenylphosphine oxide (PO) groups at the 2,7-positions introduces strong electron-withdrawing character, lowering the lowest unoccupied molecular orbital (LUMO) to 2.60 eV [1]. This design aligns with the need for n-type electron transport materials in organic light-emitting diodes (OLEDs), where efficient electron injection and hole-blocking are critical [4].

Phosphine oxide groups also improve thermal stability, as evidenced by SPPO13’s melting point of 123°C [1]. The PO moieties facilitate dipole-dipole interactions with adjacent layers in device stacks, promoting interfacial charge balance. Computational studies suggest that the orthogonal arrangement of the spirobifluorene subunits disrupts conjugation, localizing frontier orbitals on the phosphorylated fluorene units [4]. This localization enhances electron affinity while maintaining a high triplet energy (ET) of ~2.7 eV, making SPPO13 suitable as a universal host for phosphorescent emitters [1].

Comparative Analysis of Mono- vs. Di-Phosphorylated Spirobifluorene Architectures

The number and positioning of phosphine oxide groups significantly influence material properties, as illustrated by comparing SPPO13 (di-phosphorylated) with mono-phosphorylated analogs like SPPO1:

PropertySPPO13 (Di-Phosphorylated)SPPO1 (Mono-Phosphorylated)
LUMO (eV)2.60 [1]2.85 [1]
Glass Transition (°C)123 [1]98 [1]
Electron Mobility (cm²/Vs)~10⁻⁴ [3]~10⁻⁵ [3]

The di-phosphorylated structure of SPPO13 confers deeper LUMO levels, improving electron injection from common cathodes like aluminum. The dual PO groups also enhance thermal stability, as reflected in the higher glass transition temperature [1]. In contrast, mono-phosphorylated derivatives exhibit reduced electron affinity and mobility, limiting their utility in high-efficiency devices. However, mono-functionalized compounds may offer better solubility in non-polar solvents, a trade-off critical for solution-processing applications [5].

Synthetic Pathways for High-Purity SPPO13 Production

The synthesis of SPPO13 involves a multi-step approach to ensure high purity (>99.0% HPLC), as required for optoelectronic applications:

  • Core Formation: The spirobifluorene backbone is synthesized via Friedel-Crafts alkylation of bifluorenol, followed by acid-catalyzed cyclization to form the spiro junction [5].
  • Phosphorylation: The 2,7-positions are functionalized using Ullmann coupling with iodophenyl diphenylphosphine oxide, catalyzed by copper(I) iodide and 1,10-phenanthroline [1].
  • Purification: Sequential sublimation under vacuum (10⁻⁶ Torr) removes unreacted precursors and oligomeric byproducts, yielding crystalline SPPO13 [1].

Key challenges include avoiding over-oxidation of phosphorus centers and minimizing defects in the spiro architecture. Recent advances employ microwave-assisted phosphorylation to reduce reaction times from 72 hours to under 24 hours while maintaining yields above 85% [6]. Analytical techniques such as high-resolution mass spectrometry (HRMS) and ³¹P NMR are critical for verifying structural integrity and quantifying residual triphenylphosphine oxide impurities (<0.1%) [6].

XLogP3

10.6

Dates

Modify: 2023-08-19

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